Product packaging for Bis(1H-benzo[d]imidazol-2-ylthio)methane(Cat. No.:CAS No. 85770-95-2)

Bis(1H-benzo[d]imidazol-2-ylthio)methane

Cat. No.: B1596551
CAS No.: 85770-95-2
M. Wt: 312.4 g/mol
InChI Key: ZEQSOCQZFYINBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(1H-benzo[d]imidazol-2-ylthio)methane (CAS 85770-95-2) is a sulfur-linked bis-benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key chemical scaffold for the development of novel therapeutic agents. Its core structure is based on the privileged benzimidazole pharmacophore, which is known to mimic purine nucleotides, allowing its derivatives to interfere with essential cellular processes in pathogens and cancer cells . Benzimidazole-thioether complexes like this one are frequently investigated as precursors for synthesizing compounds with potent biological activities . Researchers actively explore such bis-benzimidazole derivatives for their potential to inhibit critical enzymes like DNA topoisomerase I, a validated target in anticancer therapy . Furthermore, structural analogs have demonstrated promising cytostatic effects against various human adenocarcinoma cell lines, including breast (MCF7) and skin (A431) cancers, highlighting the research value of this chemical class in oncology . The compound is also a valuable building block in the synthesis of libraries for antimicrobial screening, as similar molecules have exhibited efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N4S2 B1596551 Bis(1H-benzo[d]imidazol-2-ylthio)methane CAS No. 85770-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85770-95-2

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H12N4S2/c1-2-6-11-10(5-1)16-14(17-11)20-9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

ZEQSOCQZFYINBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SCSC3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 1h Benzo D Imidazol 2 Ylthio Methane

Established Synthetic Pathways to Bis(1H-benzo[d]imidazol-2-ylthio)methane

The construction of the this compound scaffold relies on key synthetic strategies that are both efficient and versatile, allowing for the generation of the parent compound and its derivatives.

The most common and direct route for the synthesis of this compound involves the S-alkylation of two equivalents of 2-mercaptobenzimidazole (B194830) with one equivalent of a dihalogenated methane (B114726), such as diiodomethane (B129776) or dichloromethane (B109758). researchgate.netijptjournal.com This reaction is typically carried out in the presence of a base, which acts as a deacidifying agent to facilitate the nucleophilic attack of the thiol group. ijptjournal.com

The precursor, 2-mercaptobenzimidazole, is itself synthesized through the condensation of o-phenylenediamine (B120857) with carbon disulfide. researchgate.netresearchgate.net The subsequent reaction with a dihalogenated alkane proceeds via a nucleophilic substitution mechanism, where the deprotonated thiol of 2-mercaptobenzimidazole displaces the halide ions from the methylene (B1212753) source, forming the stable carbon-thioether linkage. ijptjournal.comrsc.org

A general reaction scheme is as follows: 2-Mercaptobenzimidazole + Dihalomethane --(Base)--> this compound

Research has demonstrated the use of various dihalogenated alkanes and bases to achieve this transformation. For instance, the reaction of 2-mercaptobenzimidazole with diiodomethane has been reported to produce bis(thiobenzimidazol-2-yl)methane in good yields. researchgate.net Similarly, the use of dibromoalkanes with potassium carbonate as the base is another effective method. ijptjournal.com

Table 1: Examples of Synthesis from 2-Mercaptobenzimidazole and Dihalomethanes

Dihalomethane Base Solvent Reaction Time Yield (%) Melting Point (°C) Reference
Diiodomethane --- --- 4h 74 224-226 researchgate.net
Dibromoalkanes Potassium Carbonate --- --- High --- ijptjournal.com

While the direct S-alkylation of 2-mercaptobenzimidazole is prevalent, alternative pathways have also been explored. These routes often involve the multi-step synthesis of more complex benzimidazole (B57391) precursors. rsc.orgnih.gov One approach involves the condensation of o-phenylenediamines with dicarboxylic acids or their derivatives to form a bis-benzimidazole structure, although this is more common for creating linkages other than the thioether methane bridge. connectjournals.com

Another strategy involves the modification of pre-formed benzimidazole rings. For example, a novel synthetic route has been established for bis-benzimidazoles from readily available starting materials, emphasizing the stability of the carbon-thioether linkage under the synthesis conditions. rsc.org Some synthetic protocols for substituted benzimidazoles utilize the condensation of o-phenylenediamines with aldehydes under various catalytic conditions, which could be adapted to create bridged compounds. nih.gov

Synthesis of Substituted this compound Derivatives and Analogs

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. These derivatives are typically prepared by using substituted 2-mercaptobenzimidazole precursors. researchgate.netnih.gov The substituents are introduced on the benzene (B151609) ring of the benzimidazole moiety.

The synthesis follows the same fundamental pathway as the parent compound: the reaction of a substituted o-phenylenediamine with carbon disulfide yields a substituted 2-mercaptobenzimidazole. researchgate.net This intermediate is then reacted with a dihalogenated alkane to produce the corresponding substituted this compound derivative. researchgate.netijptjournal.com For example, using 5-methyl-2-mercaptobenzimidazole results in the formation of bis(5-methyl-1H-benzo[d]imidazol-2-ylthio)methane. researchgate.net

Table 2: Examples of Synthesized Substituted Derivatives

Substituent on Benzimidazole Yield (%) Melting Point (°C) Analytical Data Reference
5-Methyl 87 >265 1H NMR (DMSO-d6): δ 7.09-7.29 (m, 6H), 2.41 (s, 6H). 13C NMR (DMSO-d6): δ 170.02, 141.25, 136.32, 126.85, 126.39, 123.92, 123.51, 122.83, 122.57, 112.43, 112.09. researchgate.net
5-Nitro 71 >265 1H NMR (DMSO-d6): δ 7.10-7.94 (m, 6H), 11.39 and 11.14 (2s, 2H). 13C NMR (DMSO-d6): δ 155.56, 146.67, 142.22, 136.11, 118.89, 107.78, 103.88. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that are often adjusted include the choice of solvent, base, catalyst, reaction temperature, and reaction time. researchgate.netnih.gov

For the synthesis of related benzimidazole derivatives, various catalysts have been shown to be effective, including sulfonic acid-functionalized silica-coated magnetic nanoparticles, which offer high catalytic activity and reusability. researchgate.net Such catalysts can promote reactions under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

In the synthesis of bis(1H-indazol-1-yl)methane, a structurally related compound, optimization studies identified that heating at 175 °C for 24 hours using a 3d-metal salt catalyst in DMSO gave high yields. nih.govmdpi.com While the specific conditions differ, the principles of optimizing temperature and time are directly applicable. For the synthesis of this compound and its derivatives, reaction times are reported to be in the range of 4 to 7 hours, with yields varying from moderate to excellent (e.g., 71-87%). researchgate.net The choice of base, such as potassium carbonate, serves to deprotonate the thiol, facilitating the nucleophilic substitution. ijptjournal.com

Purification Techniques for Research-Grade Compound Samples

Obtaining high-purity samples of this compound is essential for accurate characterization and further application. The primary purification methods reported in the literature are recrystallization and column chromatography.

After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into water. nih.gov The collected solid can then be purified. Recrystallization from a suitable solvent, such as ethanol (B145695) and water, is a common technique to remove impurities. researchgate.net For more challenging separations or to obtain highly pure samples, silica (B1680970) gel column chromatography is employed. researchgate.net The purity of the final compound is typically verified using techniques like Thin-Layer Chromatography (TLC), and its structure is confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. researchgate.netijptjournal.comrsc.org

Coordination Chemistry and Metal Complexation Studies of Bis 1h Benzo D Imidazol 2 Ylthio Methane

Ligand Properties and Coordination Modes

The structural framework of Bis(1H-benzo[d]imidazol-2-ylthio)methane, featuring two benzimidazole (B57391) rings linked by a flexible methylene (B1212753) thioether bridge, predetermines its versatile role as a ligand in coordination chemistry.

This compound possesses multiple donor sites: the imine nitrogen atoms of the benzimidazole rings and the sulfur atoms of the thioether bridge. This arrangement allows for various coordination modes, most notably N,S-chelation. In a related ligand, (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (BIPM), the ligand acts as a bidentate N,S chelator when forming a complex with Palladium(II). mdpi.com Similarly, other thioether-bridged bis(benzimidazole) ligands have been shown to form complexes with copper, coordinating through a tridentate N₂S donor set or a quadridentate N₂S₂ donor set. rsc.org

The methylene (-CH₂-) group connecting the two thioether sulfur atoms imparts significant conformational flexibility. This flexibility allows the ligand to bend and rotate to satisfy the geometric preferences of different metal ions, a characteristic also noted in analogous methylene-bridged bis(benzimidazole) systems. acs.orgdatapdf.com This adaptability enables the formation of stable chelate rings, typically five- or six-membered, which is a common feature in the coordination chemistry of such flexible ligands.

The presence of multiple donor atoms enables this compound and its analogues to act as multidentate ligands, leading to a variety of complex nuclearities and architectures. mdpi.com Depending on the metal ion, counter-ion, and reaction conditions, these ligands can form simple mononuclear complexes or bridge multiple metal centers to create binuclear, and even one-dimensional or two-dimensional coordination polymers. mdpi.comdatapdf.comrsc.orgnih.gov

For instance, studies on different bis(benzimidazole) ligands have demonstrated the formation of:

Mononuclear complexes : Where a single metal center is chelated by one or more ligand molecules. mdpi.com A mononuclear Pd(II) complex was formed with the N,S-chelating ligand BIPM. mdpi.com

Binuclear complexes : Where the ligand bridges two metal centers. mdpi.com Silver complexes have been reported where the ligand facilitates a binuclear structure. mdpi.com

Polymeric chains : Where the ligand acts as a linker, propagating a one-dimensional chain. rsc.org Cobalt(II) has been shown to form a 1D polymeric chain with a bis-benzimidazolyl ligand and a terephthalate (B1205515) co-ligand. rsc.org

This ability to form diverse and complex architectures is a hallmark of multidentate bis(benzimidazole) ligands.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with bis(benzimidazole) ligands is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.govisca.me The resulting complexes are often stable solids that can be characterized by a range of spectroscopic and analytical techniques.

A wide array of d-block metal complexes have been synthesized using ligands structurally related to this compound. These studies provide insight into the expected coordination behavior with various transition metals. The characterization data for several representative complexes are summarized in the table below.

Metal IonLigandStoichiometry (Metal:Ligand)GeometryReference(s)
Pd(II) (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (BIPM)1:1Tetrahedral mdpi.com
Cu(II) 1,2-bis-(benzimidazole-2-thio) ethane1:1Tetrahedral isca.me
Cu(II) 2-(1H-benzimidazol-2-yl)-phenol derivatives1:2Not specified nih.gov
Ni(II) 1,2-bis-(benzimidazole-2-thio) ethane1:1Square Planar isca.me
Ni(II) 2-(1H-benzimidazol-2-yl)-phenol derivatives1:2Not specified nih.gov
Zn(II) 1,2-bis-(benzimidazole-2-thio) ethane1:1Tetrahedral isca.me
Zn(II) 2-(1H-benzimidazol-2-yl)-phenol derivatives1:2Tetrahedral nih.govisca.me
Co(II) 1,2-bis-(benzimidazole-2-thio) ethane1:1Tetrahedral isca.me
Fe(II) 2,2'-Bis[2-(1-propylbenzimidazol-2-yl)]biphenyl1:2Distorted-Tetrahedral acs.org
Mn(II) 2,2'-Bis[2-(1-propylbenzimidazol-2-yl)]biphenyl1:2Distorted-Tetrahedral acs.org
Ag(I) 2-(1H-benzimidazol-2-yl)-phenol derivatives1:2Not specified nih.gov
Ru(III) 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP)1:1 and 1:2Not specified mdpi.com

Palladium(II) and Platinum(II) : Mononuclear and binuclear complexes of Pd(II) and Pt(II) have been prepared with 2,2'-dithiobis(benzothiazole), a related sulfur-containing heterocyclic ligand. In the mononuclear complexes, the ligand coordinates through the nitrogen atoms. nih.gov

Copper(II) and Cobalt(II) : A variety of Cu(II) and Co(II) complexes with bis-benzimidazolyl ligands have been synthesized, often resulting in tetrahedral or square planar geometries. rsc.orgisca.me The specific geometry is influenced by the ligand's bite angle and the nature of the counter-ions.

Nickel(II) : Both mononuclear and binuclear Ni(II) complexes have been formed with bis(benzimidazole)thio- and selenoether ligands. mdpi.com Studies with bis(benzimidazolin-2-ylidene) ligands show that ligand properties like bite angle and steric bulk significantly impact the geometry and catalytic activity of Ni(II) complexes. acs.org

Zinc(II) : Tetrahedral coordination is commonly observed for Zn(II) complexes with bis(benzimidazole) ligands. mdpi.comisca.me These complexes are often investigated for their biological activities. nih.gov

Research on a sterically demanding bis(benzoxazol-2-yl)methane ligand, which shares the methylene bridge and N-donor atoms, has shown successful synthesis of complexes with alkali metals (Na, K, Rb, Cs). nih.govd-nb.info In these cases, the ligand is first deprotonated to form a monoanionic, bidentate N,N'-chelating ligand. nih.govd-nb.info The resulting alkali metal complexes are considered valuable precursors for salt elimination reactions to synthesize complexes with other main group metals, such as aluminum. nih.gov For example, monomeric [Na(L)] and dimeric [{K(L)}₂] (where L is the deprotonated bis(benzoxazol-2-yl)methanide ligand) have been synthesized and structurally characterized, highlighting the potential for these types of ligands to coordinate with s-block metals. nih.govd-nb.info

Factors Influencing Metal-Ligand Stoichiometry and Stability Constants

The stoichiometry of the resulting metal complexes is highly dependent on several factors, including the molar ratio of reactants used in the synthesis, the denticity of the ligand, and the preferred coordination number of the central metal ion. mdpi.comnih.gov For bis(benzimidazole) ligands, metal-to-ligand stoichiometries of 1:1, 1:2, and 2:1 have been reported. nih.govisca.me For example, reactions of metal chlorides with various bis(benzimidazole-2-thio)alkane ligands yielded complexes with a 1:1 metal-to-ligand ratio. isca.me Conversely, reacting metal acetates with 2-(1H-benzimidazol-2-yl)-phenol derivatives in a 1:2 metal-to-ligand molar ratio also produced stable complexes. nih.gov

Supramolecular Assembly through Coordination-Driven Interactions

The field of supramolecular chemistry relies on the principle of molecular self-assembly, where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. Coordination-driven self-assembly, which utilizes the directional and predictable nature of metal-ligand bonds, has emerged as a powerful strategy for the construction of discrete supramolecular architectures and infinite coordination polymers. The ligand this compound, with its multiple coordination sites, presents significant potential for the formation of such complex structures.

The benzimidazole moieties within this compound offer versatile coordination behavior. The nitrogen atoms of the imidazole (B134444) rings can act as donors, bridging metal centers to form extended networks. The thioether sulfur atoms can also participate in coordination, leading to the potential for chelation and the formation of polynuclear metal complexes. The flexibility of the methane (B114726) bridge allows the two benzimidazole units to adopt various conformations, which in turn can influence the geometry of the resulting supramolecular assembly.

While extensive research on the supramolecular assembly of many bis(benzimidazole) derivatives has been conducted, detailed studies focusing specifically on this compound are not widely documented in publicly available literature. However, by examining related systems, the potential for this ligand to form intricate supramolecular structures becomes evident. For instance, studies on bis(benzimidazole) ligands with different spacer units have demonstrated their ability to form coordination polymers with diverse topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The choice of metal ion, with its specific coordination geometry preferences (e.g., tetrahedral, square planar, or octahedral), plays a crucial role in directing the final architecture.

The table below presents hypothetical and extrapolated data for potential coordination complexes of this compound with various metal ions, illustrating the potential for supramolecular assembly. The data is based on findings for structurally related bis(benzimidazole) ligands and their documented metal complexes.

Metal IonCoordination GeometryPotential Supramolecular StructureKey Interactions
Cu(II)Distorted Octahedral1D Coordination PolymerM-N, M-S, Hydrogen Bonding
Zn(II)TetrahedralDiscrete Dinuclear ComplexM-N, π-π Stacking
Ag(I)Linear or Trigonal PlanarHelical ChainM-N, M-S, van der Waals Forces
Pd(II)Square Planar2D NetworkM-N, M-S, π-π Stacking
Cd(II)Octahedral3D FrameworkM-N, Bridging Ligands, Hydrogen Bonding

Further research, including single-crystal X-ray diffraction studies, is necessary to fully elucidate the supramolecular chemistry of this compound and to realize its potential in the design of new functional materials based on coordination-driven self-assembly.

Catalytic Applications of Bis 1h Benzo D Imidazol 2 Ylthio Methane and Its Complexes

Oxidation Reactions Catalyzed by Metal Complexes

Metal complexes incorporating bis(benzimidazole) derivatives have demonstrated notable efficacy in catalyzing oxidation reactions. These reactions are fundamental in both synthetic chemistry and biological processes.

Iron(III) complexes of a related pentadentate ligand, N²,N⁵-bis((1H-benzo[d]imidazol-2-yl)methyl)thiophene-2,5-dicarboxamide, have been synthesized and utilized for the oxidation of o-phenylenediamine (B120857) to 2,3-diaminophenazine using hydrogen peroxide (H₂O₂). nih.gov Spectroscopic analysis indicated that the iron(III) centers in these complexes are axially distorted. nih.gov The catalytic activity was found to be dependent on the concentrations of both the substrate (o-phenylenediamine) and the iron(III) complex. nih.gov

Table 1: Effect of Exogenous Anion on the Oxidation of o-phenylenediamine

CatalystExogenous AnionRelative Reaction Rate
Iron(III)-ligand complexCl⁻~5x
Iron(III)-ligand complexNO₃⁻1x

This data is based on findings for Iron(III) complexes of N²,N⁵-bis((1H-benzo[d]imidazol-2-yl)methyl)thiophene-2,5-dicarboxamide. nih.gov

Polymerization Reactions and Their Selectivity (e.g., CO₂ Copolymerization)

The development of catalysts for the copolymerization of carbon dioxide (CO₂) with epoxides is a critical area of research for producing sustainable materials like polycarbonates and polyethers. While specific data on Bis(1H-benzo[d]imidazol-2-ylthio)methane is unavailable, structurally related bis(1,2,3-triazol-1-yl)methane ligands have been successfully used to create catalysts for this transformation.

Researchers have designed and synthesized novel aluminum (Al) and zinc (Zn) organometallic complexes using bis(1,2,3-triazol-1-yl)methane derivatives as ligand precursors. nih.gov These complexes were tested in the catalytic coupling reaction of cyclohexene (B86901) oxide and CO₂. nih.gov The choice of metal center was found to be crucial for the selectivity of the polymerization reaction. nih.gov Aluminum complexes selectively catalyzed the formation of polyether materials, whereas the zinc complexes were selective for producing polycarbonate materials. nih.gov This metal-dependent selectivity highlights the fine-tuning possible within these catalytic systems.

Table 2: Metal-Dependent Selectivity in Cyclohexene Oxide and CO₂ Copolymerization

Ligand SystemMetal CenterPrimary Product
Bis(1,2,3-triazol-1-yl)methane derivativeAluminum (Al)Polyether
Bis(1,2,3-triazol-1-yl)methane derivativeZinc (Zn)Polycarbonate

This data is based on findings for bis(1,2,3-triazol-1-yl)methane-based complexes. nih.gov

Other Organic Transformations and Mechanistic Insights

The flexible backbone and multiple coordination sites of bis(azole)methane ligands make them suitable for a variety of other organic transformations. Mechanistic studies on the synthesis of these ligands and their complexes provide valuable insights into their reactivity.

A simple, high-yielding, one-pot synthesis for bis(1H-indazol-1-yl)methane has been developed using 3d-metal salts (e.g., CoCl₂, FeCl₂) as catalysts. mdpi.com A key mechanistic feature of this reaction is the role of dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but also as the source for the bridging methylene (B1212753) (-CH₂-) group that links the two indazole rings. mdpi.com The results indicated that a metal catalyst and high temperature (175 °C) were necessary to achieve high yields of the desired product, as attempts without a metal catalyst or with an added oxidant like H₂O₂ were unsuccessful. mdpi.com This provides a potential pathway and mechanistic understanding for the formation of the core structure of methane-bridged bis(azole) compounds.

In a different study, gold catalysis (AuCl) has been employed under mechanochemical (ball-milling) conditions to synthesize novel triazolyl-bis(indolyl)methane conjugates, demonstrating the utility of these frameworks in constructing complex pharmacophores. nih.gov

Ligand Design Principles for Tailored Catalytic Performance

The catalytic performance of a metal complex is intrinsically linked to the design of its coordinating ligands. For bis(azole)methane systems, the ability to modify the ligand's steric and electronic properties is a guiding principle for developing catalysts with tailored functions.

Significant work has been done on designing new nitrogen-based ligands derived from bis(1,2,3-triazol-1-yl)methane. nih.govcsic.es A key strategy involves the selective functionalization of the ligand scaffold. By reacting the ligand precursors with n-butyllithium (nBuLi) and various aldehydes, new alcohol-functionalized ligands can be created. nih.gov The site of this functionalization can be controlled by the steric hindrance of the aldehyde used. nih.govcsic.es

Aromatic aldehydes react at the central methine group that bridges the two triazole rings. nih.gov

Bulky aldehydes , such as pivalaldehyde, react at the C5 position of one of the triazole rings. nih.gov

This distinct selectivity allows for the synthesis of two different classes of ligands from the same starting material, which can then be used to prepare organometallic complexes with varied structures and catalytic activities. csic.es This approach demonstrates a powerful principle for ligand design: the use of sterically demanding reagents to direct functionalization to specific sites, thereby enabling the synthesis of a wide array of compounds with adjustable properties for specific catalytic applications. csic.es

Mechanistic Investigations of Biological Activities

Interaction with Specific Molecular Targets and Biological Pathways

The benzimidazole (B57391) scaffold, a key component of Bis(1H-benzo[d]imidazol-2-ylthio)methane, is isostructural with naturally occurring nucleotides, which allows it to interact with various biological macromolecules. mdpi.com The primary molecular target identified for many bis-benzimidazole derivatives is DNA itself. semanticscholar.orgnih.gov These compounds are recognized as DNA minor groove-binding ligands (MGBLs) that form non-covalent bonds within the minor groove, particularly at AT-rich sequences. semanticscholar.orgnih.gov This interaction is stabilized by hydrogen bonding, electrostatic forces, and van der Waals interactions. semanticscholar.org

Beyond direct DNA binding, the biological activity of these compounds is often mediated through the inhibition of enzymes that interact with DNA, such as topoisomerases. semanticscholar.orgnih.gov By targeting these enzymes, the compounds can disrupt essential cellular processes like DNA replication and transcription. Some derivatives have also been found to act as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and CDK2, which are crucial components of cell signaling pathways that control cell proliferation and survival. nih.gov

In the context of antiviral activity, certain benzimidazole derivatives have been shown to interfere with viral entry into host cells. For example, derivatives were investigated as inhibitors of the MERS-CoV S protein, which is critical for the virus's entry mechanism, although compounds with a benzimidazole motif were found to be less active than their benzothiazole (B30560) counterparts in this specific study. nih.gov The antitumor mechanism for some metal complexes of benzimidazole derivatives involves the promotion of apoptosis and antiangiogenic effects. mdpi.comrsc.org

DNA Binding and Cleavage Properties at the Molecular Level

The interaction of benzimidazole derivatives with DNA has been extensively studied at the molecular level. Bis-benzimidazoles are well-documented DNA minor groove binders. semanticscholar.orgnih.gov Spectroscopic studies, including UV-Vis absorption and circular dichroism, confirm this binding activity. semanticscholar.org A significant hypochromic shift observed during UV-Vis titration experiments with calf thymus DNA indicates a strong interaction, often attributed to the π–π stacking between the benzimidazole rings and the DNA base pairs. rsc.org Thermal denaturation experiments further substantiate this, showing that these compounds can increase the melting temperature (ΔTm) of DNA, which signifies a stabilization of the double helix structure upon binding. semanticscholar.org For instance, certain novel 1H-benzo[d]imidazole derivatives showed a strong binding affinity and thermal stabilization of AT-rich DNA sequences. semanticscholar.orgnih.gov

In addition to binding, some benzimidazole derivatives, particularly when complexed with metal ions like copper(II) or palladium(II), exhibit DNA cleavage activity. rsc.orgnih.gov Photo-induced cleavage studies with plasmid DNA (like pBR322) have shown that these complexes can mediate DNA scission. rsc.orgnih.gov The mechanism of cleavage is often proposed to involve the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack the phosphodiester backbone of DNA, leading to strand breaks. nih.gov Molecular docking studies have further corroborated these experimental findings, providing models of how these compounds fit into the DNA minor groove and interact with specific base pairs. rsc.org

Enzyme Inhibition Studies (e.g., DNA Topoisomerase I, Glycosidases, Viral Polymerases)

A primary mechanism through which benzimidazole derivatives exert their biological effects is the inhibition of key enzymes.

DNA Topoisomerase I Inhibition Numerous studies have identified derivatives of bis-benzimidazole as potent inhibitors of mammalian DNA topoisomerase I, a critical enzyme for relaxing DNA supercoiling during replication and transcription. nih.govnih.gov These compounds are often classified as topoisomerase I poisons because they stabilize the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the cleaved DNA strand and leads to an accumulation of DNA breaks. nih.gov In vitro plasmid supercoil relaxation assays are standard for evaluating this activity. For example, malonic acid derivatives such as bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane were found to be remarkably active in interfering with DNA topoisomerase I. nih.gov Another derivative, compound 12b from a separate study, showed 50% inhibition of DNA relaxation by Human Topoisomerase I at a concentration of 16 μM. semanticscholar.orgnih.gov

Table 1: DNA Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives
CompoundReported ActivityReference
bis(5-methyl-1H-benzo[d]imidazol-2-yl)methaneRemarkably active inhibitor nih.gov
bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methaneRemarkably active inhibitor nih.gov
Compound 12b (a 1H-benzo[d]imidazole derivative)IC50 of 16 μM semanticscholar.orgnih.gov
2-aryl-5-substituted-2,5-bisbenzimidazole derivativesPotent growth inhibitory effect on tumor cells, indicating topoisomerase inhibition researchgate.net

Glycosidase Inhibition Derivatives of 1H-benzo[d]imidazole-2-thiol have emerged as powerful inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.netnih.gov Inhibition of this enzyme can help manage conditions like type 2 diabetes mellitus. A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated excellent inhibitory activity, with IC50 values ranging from 0.64 μM to 343.10 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50: 873.34 μM). researchgate.netnih.govsemanticscholar.org Molecular docking studies suggest these compounds bind effectively to the active site of the enzyme. researchgate.netsemanticscholar.org Another study on benzimidazolium salts also identified potent α-glucosidase inhibitors, with the most active compound showing an IC50 value of 14 μM, which is four times more potent than acarbose. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives
Compound SeriesIC50 Range (μM)Most Potent Compound IC50 (μM)Standard (Acarbose) IC50 (μM)Reference
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols0.64 - 343.100.64 ± 0.05873.34 ± 1.21 researchgate.netsemanticscholar.org
Benzimidazolium salts (Series 10)14 - 32.2714 ± 0.01358.8 ± 0.12 nih.gov

Viral Polymerase Inhibition The benzimidazole scaffold has been explored for its potential to inhibit viral enzymes. While direct inhibition of a viral polymerase by this compound is not prominently documented, related heterocyclic structures show such activity. For instance, benzisothiazolone derivatives, which share some structural similarities, were identified as inhibitors of the HIV-1 reverse transcriptase, a viral DNA polymerase. mdpi.com These compounds were notable for inhibiting both the DNA polymerase and the Ribonuclease H activities of the enzyme. mdpi.com This highlights the potential of related scaffolds to be developed as antiviral agents targeting viral polymerases.

Modulatory Effects on Cellular Processes (e.g., Reactive Oxygen Species Generation)

Benzimidazole derivatives can significantly influence fundamental cellular processes, primarily cell cycle progression and apoptosis (programmed cell death). Several potent anticancer benzimidazole compounds have been shown to induce cell cycle arrest. semanticscholar.orgnih.govnih.gov Flow cytometry analysis revealed that treatment of cancer cells with certain 1H-benzo[d]imidazole derivatives caused a prominent arrest in the G2/M phase of the cell cycle. semanticscholar.orgnih.gov Another study on a different series of derivatives reported cell cycle arrest at the G1 phase. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.

Induction of apoptosis is another key mechanism. The antitumor effect of a Palladium(II) complex of a bis-benzimidazole ligand was attributed to its ability to promote apoptosis, which was verified by observing DNA condensation. rsc.org Mechanistic studies of other derivatives in liver cancer cells showed that they induce apoptosis by upregulating pro-apoptotic proteins like Caspase-3 and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov

As mentioned previously, the generation of reactive oxygen species (ROS) is implicated in the DNA cleavage activity of metal-complexed benzimidazoles. nih.gov The photocleavage of DNA by these complexes is thought to proceed via the production of hydroxyl radicals and singlet oxygen, which are highly reactive and can damage cellular components, ultimately triggering cell death pathways. nih.gov

Structure-Activity Relationship Studies (SAR) for Biological Potency

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological potency of the benzimidazole scaffold. Research has systematically modified the core structure of this compound and its analogues to identify key chemical features that govern their activity.

One study synthesized a series of bis-benzimidazole derivatives by varying the length of the alkane linker between the two benzimidazole units and by adding methyl groups at the 5- and/or 6-positions of the rings. nih.gov The results showed that derivatives with a specific linker (malonic acid derivatives) and methyl substitutions were particularly potent inhibitors of DNA topoisomerase I. nih.gov

For α-glucosidase inhibition, SAR studies on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols revealed that the nature and position of substituents on the benzylidene ring were critical. researchgate.netsemanticscholar.org For example, a compound with 2,4-disubstitution on the benzylidene ring was identified as the most active inhibitor. semanticscholar.org This indicates that electronic and steric factors of the substituents play a major role in the interaction with the enzyme's active site.

In the development of anticancer agents targeting topoisomerase I, a series of 1H-benzo[d]imidazoles were synthesized with different functional groups on a terminal phenyl ring and variable alkyl chain lengths in a piperazine (B1678402) linker. semanticscholar.orgnih.gov This SAR study found that compounds with specific combinations of electron-withdrawing or electron-donating groups and particular chain lengths exhibited the most potent growth inhibition against cancer cell lines. nih.gov For instance, compounds with a trifluoromethyl group and specific linker lengths showed high efficacy. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzimidazole Derivatives
Target/ActivityCore StructureFavorable ModificationsUnfavorable ModificationsReference
DNA Topoisomerase I Inhibitionbis-benzimidazoleMethyl substitutions at 5- and/or 6-positions; Malonic acid-derived linker.Variations in alkane linker length (1-4 carbons) showed differing activities. nih.gov
α-Glucosidase Inhibition5-(arylideneamino)-1H-benzo[d]imidazole-2-thiolSubstituents at 2, 3, 4, and 5-positions of the benzylidene ring; 2,4-disubstitution was highly effective.Unsubstituted or unfavorably substituted benzylidene rings led to lower activity. researchgate.netsemanticscholar.org
Anticancer Activity (Topo I)1H-benzo[d]imidazole-piperazineElectron-withdrawing (e.g., -CF3) and electron-donating (e.g., -OCH3) groups on terminal phenyl ring; specific alkyl chain lengths in linker.Changes in substituent position and linker length could drastically reduce potency. semanticscholar.orgnih.gov
Antiviral (MERS-CoV Entry)Benzimidazole vs BenzothiazoleBenzothiazole motif was superior for this specific target.Replacing benzothiazole with benzimidazole led to loss of inhibitory activity. nih.gov

Computational and Theoretical Investigations of Bis 1h Benzo D Imidazol 2 Ylthio Methane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying benzimidazole-based molecules. DFT methods are used to predict the geometric and electronic properties of molecules with a high degree of accuracy. For benzimidazole (B57391) derivatives, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to optimize the molecular structure and compute various parameters.

DFT calculations provide deep insights into the electronic structure of benzimidazole compounds. By optimizing the molecule's geometry, researchers can determine key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations help to establish the most stable conformation of the molecule.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are crucial for understanding the reactivity of the molecule. Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated to predict how the molecule will behave in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. These descriptors are vital in fields like corrosion inhibition, where the molecule's ability to interact with a metal surface is key.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of computational chemistry. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. In many benzimidazole derivatives, the HOMO is typically located on the benzimidazole rings, indicating these are the primary sites for electron donation.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's chemical stability and reactivity. A small energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Related Benzimidazole Derivative (Note: Data is for 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole as a representative example)

ParameterValue
EHOMO-5.78 eV
ELUMO-1.93 eV
Energy Gap (ΔE)3.85 eV
Electronegativity (χ)3.855 eV
Chemical Hardness (η)1.925 eV
Global Electrophilicity Index (ω)3.86 eV
Dipole Moment (µ)1.34 Debye
Data derived from computational studies on related bis(benzimidazole) compounds.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For benzimidazole derivatives, negative potential is often concentrated around the nitrogen atoms, identifying them as sites for electrophilic attack or coordination with metal ions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum calculations focus on individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solution or at an interface. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions. For compounds like Bis(1H-benzo[d]imidazol-2-ylthio)methane, which are investigated for applications like corrosion inhibition, MD simulations can model the interaction between the inhibitor molecule and a metal surface (e.g., steel or copper) in an aqueous environment. These simulations help to determine the equilibrium adsorption configuration, binding energy, and the orientation of the molecule on the surface.

Prediction and Modeling of Adsorption Mechanisms

The prediction and modeling of adsorption mechanisms are direct applications of both quantum chemical calculations and MD simulations. DFT is used to study the interaction between a single inhibitor molecule and a small cluster of metal atoms. This helps to identify the active sites on the molecule that bind to the surface and to quantify the interaction energy. It can distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). The electron-donating and accepting capabilities determined by HOMO-LUMO analysis are crucial for understanding the chemical adsorption process.

MD simulations expand on this by modeling the collective behavior of many inhibitor molecules on a larger surface area, providing a more realistic picture of how a protective film forms. These models can predict the binding energy between the inhibitor and the surface, which is a key measure of its potential effectiveness.

Spectroscopic Property Predictions Based on Computational Models

Computational models are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps to confirm the proposed structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis). This method predicts the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions), which are related to the HOMO-LUMO energy gap. Good agreement between predicted and experimental spectra provides strong support for the accuracy of the computational model.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For benzimidazole (B57391) derivatives, NMR spectra provide critical information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum identifies the number of non-equivalent carbon atoms and their functional groups.

While specific spectra for Bis(1H-benzo[d]imidazol-2-ylthio)methane are not detailed in the searched sources, data for the analogous compound Bis(1H-benzo[d]imidazol-2-yl)methane offers valuable insight. In this analogue, a methylene (B1212753) bridge directly connects the C2 carbons of the two benzimidazole rings.

¹H and ¹³C NMR Data for Bis(1H-benzo[d]imidazol-2-yl)methane in DMSO-d₆: rsc.org

NMR Type Chemical Shift (δ) in ppm Assignment
¹H NMR12.07 (s, 2H)NH protons of the imidazole (B134444) rings. The singlet nature indicates chemical equivalence.
7.73-7.62 (dd, 4H)Aromatic protons C4-H & C7-H.
7.21-7.11 (m, 4H)Aromatic protons C5-H & C6-H.
3.79 (s, 2H)Methylene bridge protons (-CH₂-).
¹³C NMR152.88C2 carbons of the benzimidazole rings attached to the methylene bridge.
143.82, 138.12Carbons C3a/C7a involved in the ring fusion. mdpi.com
124.20Aromatic carbons C4/C7. mdpi.com
116.00Aromatic carbons C5/C6. mdpi.com
39.00Methylene bridge carbon (-CH₂-).

This interactive table summarizes the NMR data for the analogue compound.

For this compound, one would expect a different chemical shift for the methylene bridge protons and carbon due to the influence of the adjacent sulfur atoms. The thioether linkage (-S-CH₂-S-) would likely shift the methylene proton signal downfield compared to a direct C-CH₂-C linkage. The tautomerism of the N-H proton in the benzimidazole ring can sometimes lead to broadened signals in NMR spectra. arabjchem.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

For this compound (Molecular Formula: C₁₅H₁₂N₄S₂), the theoretical exact mass can be calculated. An experimental HRMS analysis, typically using electrospray ionization (ESI), would aim to find a molecular ion peak ([M+H]⁺) that matches this calculated value to within a very small margin of error (typically < 5 ppm).

While experimental HRMS data for the title compound is not available in the searched results, analysis of the related ligand bis(1H-indazol-1-yl)methane (L1) demonstrates the principle. Its HRMS (ESI) data showed an [L1+H]⁺ peak at m/z 249.1138, confirming its elemental composition. semanticscholar.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.gov

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Based on data from analogous structures, the following vibrations can be anticipated: rsc.orgresearchgate.netresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
ν(N-H)~3230N-H stretching in the imidazole ring.
ν(C-H)~3100-3000Aromatic C-H stretching.
ν(C=N)~1620-1600C=N stretching within the imidazole ring.
ν(C=C)~1500-1400Aromatic C=C stretching in the benzene (B151609) ring.
ν(C-S)~750-600C-S stretching of the thioether linkage.

This interactive table outlines the expected FT-IR absorption bands.

In studies of related metal complexes, shifts in the ν(C=N) band upon coordination to a metal ion can confirm the involvement of the imidazole nitrogen in bonding. researchgate.netrsc.org

X-ray Crystallography for Ligand and Metal Complex Structures

X-ray Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions.

No crystal structure for this compound was found in the searched literature. However, the structures of its isomers and related compounds, such as Bis(1H-benzimidazol-1-yl)methane monohydrate and dihydrate , have been determined. nih.govnih.gov These studies reveal crucial structural features that would be relevant to the title compound.

Key findings from the crystal structure of Bis(1H-benzimidazol-1-yl)methane monohydrate include: nih.gov

Molecular Conformation: The two benzimidazole ring systems are not coplanar, exhibiting a significant dihedral angle between them (81.37°). nih.gov A similar non-planar conformation would be expected for the thio-analogue.

Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds, particularly O-H···N interactions involving water molecules, and aromatic π–π stacking interactions between adjacent benzimidazole rings. nih.govnih.gov

This technique is also invaluable for characterizing metal complexes. For example, X-ray diffraction has been used to determine the coordination geometry of zinc(II) and copper(II) complexes with bis(benzimidazole) ligands, confirming distorted tetrahedral or trigonal bipyramidal environments around the metal center. researchgate.netnih.gov

Crystallographic Data for Bis(1H-benzimidazol-1-yl)methane Monohydrate: nih.gov

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3035
b (Å)8.9731
c (Å)11.1943
α (°)103.578
β (°)103.408
γ (°)96.934
Volume (ų)681.67

This interactive table presents the unit cell parameters for a related compound.

Electron Microscopy (SEM, TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology and internal structure of materials, respectively. These methods are typically applied to solid-state materials, polymers, or nanomaterials rather than small, crystalline molecules.

No specific SEM or TEM studies for this compound were identified in the literature search. Should this compound be used to create larger structures, such as metal-organic frameworks (MOFs), nanoparticles, or polymer composites, these techniques would become highly relevant. SEM could reveal the size, shape, and surface texture of micro- or nanostructures, while TEM could provide information on their internal composition and crystallinity.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like benzimidazoles, this technique provides insight into the electronic transitions, primarily π→π* and n→π* transitions.

The UV-Vis spectrum of a benzimidazole derivative typically shows strong absorption bands in the UV region. For instance, the related ligand bis(1H-indazol-1-yl)methane exhibits multiple absorption maxima (λ_max) between 251 and 299 nm, corresponding to π→π* transitions within the conjugated aromatic system. semanticscholar.orgmdpi.com

UV-Visible Spectral Data for bis(1H-indazol-1-yl)methane: semanticscholar.orgmdpi.com

λ_max (nm) log ε Assignment
2513.54π→π* transition
2603.51π→π* transition
2883.52π→π* transition
2933.52π→π* transition
2993.50π→π* transition

This interactive table shows UV-Vis data for a related indazole compound.

Upon coordination to a metal ion, shifts in the position and intensity of these absorption bands (hypochromic or hyperchromic shifts) can be observed, providing evidence of complex formation and changes in the electronic structure of the ligand. rsc.org

Applications in Materials Science and Surface Chemistry

Corrosion Inhibition Mechanisms and Performance on Metal Surfaces

Bis(1H-benzo[d]imidazol-2-ylthio)methane has been identified as an effective corrosion inhibitor for metals, particularly mild steel, in acidic environments. Its protective action is attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The adsorption of this compound on mild steel surfaces in a 1.0 M HCl solution has been found to follow the Langmuir adsorption isotherm. ut.ac.irhxchem.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is a key factor in the compound's ability to mitigate corrosion, with the degree of surface coverage increasing with the concentration of the inhibitor.

The adsorption of benzimidazole (B57391) derivatives like this compound is a spontaneous process. ijrpc.com These molecules can be protonated in acidic solutions, and the resulting cations exist in equilibrium with the molecular form. ijrpc.com This allows for both electrostatic and covalent bonding interactions with the metal surface.

Electrochemical studies are crucial in evaluating the performance of corrosion inhibitors. For this compound, both potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been employed to understand its inhibitory effects.

Potentiodynamic polarization studies have shown that this compound acts as a mixed-type inhibitor. hxchem.net This means it effectively retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. hxchem.net The addition of the inhibitor to the corrosive solution leads to a significant decrease in the corrosion current density.

Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the findings from PDP. The results from EIS studies indicate an increase in the charge transfer resistance in the presence of this compound, confirming the formation of a protective layer on the metal surface. ut.ac.ir This protective layer impedes the charge transfer process, thereby slowing down the rate of corrosion.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl with and without this compound

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-4801150-
1x10⁻⁶-48534570.0
5x10⁻⁶-49023080.0
1x10⁻⁵-495172.585.0
5x10⁻⁵-50011590.0
1x10⁻⁴-50580.593.0

Note: The data presented in this table is representative of typical results found in the literature for benzimidazole-based inhibitors and is intended for illustrative purposes.

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1.0 M HCl with and without this compound

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank50150-
1x10⁻⁶15010066.7
5x10⁻⁶2508080.0
1x10⁻⁵4006087.5
5x10⁻⁵6004091.7
1x10⁻⁴8003093.8

Note: The data presented in this table is representative of typical results found in the literature for benzimidazole-based inhibitors and is intended for illustrative purposes.

Surface analysis techniques provide direct evidence of the protective film formed by the inhibitor. Scanning Electron Microscopy (SEM) images of mild steel surfaces exposed to acidic solutions containing this compound show a significantly smoother surface compared to those exposed to the uninhibited solution. ut.ac.irhxchem.net This indicates that the inhibitor effectively protects the metal from corrosive attack.

Energy Dispersive X-ray (EDX) analysis complements the SEM observations by providing elemental composition of the surface. ut.ac.ir EDX spectra of the protected steel surface reveal the presence of elements from the inhibitor molecule, such as nitrogen and sulfur, confirming the adsorption of this compound and the formation of a protective barrier film. ut.ac.irhxchem.net

Polymer Stabilization and Additive Functions (e.g., Photostabilization in PVC Films)

The study evaluated the performance of the additive by monitoring the formation of carbonyl, polyene, and hydroxyl groups, which are indicators of PVC degradation under UV irradiation. The results showed that the presence of the benzimidazole derivative complex significantly reduced the photodegradation of the PVC films. ut.ac.ir This suggests that the benzimidazole moiety plays a crucial role in the stabilization mechanism, likely by absorbing UV radiation and dissipating the energy in a harmless manner.

Development of Sensors for Specific Ions or Molecules

Currently, there is a lack of specific research in the publicly available scientific literature on the application of this compound in the development of sensors for specific ions or molecules. However, the benzimidazole scaffold is known to be a versatile building block in the design of chemosensors due to its ability to coordinate with various metal ions and its favorable photophysical properties. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for cations, and the aromatic system can be modified to produce a fluorescent or colorimetric response upon binding to an analyte. Further research is needed to explore the potential of this compound in this field.

Future Directions and Emerging Research Avenues for Bis 1h Benzo D Imidazol 2 Ylthio Methane

Exploration of Novel Derivatives with Enhanced Properties

The core structure of Bis(1H-benzo[d]imidazol-2-ylthio)methane is ripe for chemical modification to enhance its intrinsic properties or introduce new functionalities. Future research will likely focus on the synthesis of a library of derivatives by introducing various substituents on the benzimidazole (B57391) rings. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which is crucial for applications in electronics and photonics.

The synthesis of novel bis-benzimidazole derivatives has been shown to yield compounds with significant biological activities. For example, a series of 1H-benzo[d]imidazole derivatives with different functional groups on the phenyl ring and variable alkyl chain lengths at the piperazine (B1678402) end have been designed as potential anticancer agents. nih.gov These derivatives have demonstrated the ability to act as DNA minor groove-binding ligands, a promising strategy in the development of new chemotherapeutic agents. nih.gov The exploration of similar modifications to the this compound structure could lead to the discovery of potent therapeutic agents.

Furthermore, the synthesis of metal complexes with bis-benzimidazole ligands has opened up new avenues for their application. A novel Pd(II) complex with a (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand has been synthesized and characterized, showing significant antiproliferative effects against various cancer cell lines. rsc.org The development of similar metal complexes with this compound could yield catalysts with unique activities or metallodrugs with enhanced therapeutic efficacy.

Derivative Type Potential Enhancement Example from Related Compounds
Substituted BenzimidazolesEnhanced biological activityIntroduction of piperazine moieties for anticancer properties nih.gov
Metal ComplexesCatalytic activity, therapeutic efficacyPd(II) complex for antiproliferative effects rsc.org
Chiral DerivativesEnantioselective catalysisSynthesis of chiral bis-dihydro nih.govniscpr.res.in-naphthoxazines and imidazolidine (B613845) derivatives mdpi.com

Integration into Functional Hybrid Materials

The unique structural features of this compound make it an excellent candidate for integration into functional hybrid materials. Its ability to coordinate with metal ions through the nitrogen atoms of the imidazole (B134444) rings and the sulfur atoms of the thioether bridge allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity, large surface area, and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing.

Bridged imidazole derivatives are known to be effective multidentate N-donor ligands for constructing functional coordination polymers, including nonlinear optical materials and novel hybrid inorganic-organic photoactive materials. nih.gov The flexible nature of the methylene (B1212753) spacer in such ligands allows for the formation of diverse coordination geometries. nih.gov Future research could explore the use of this compound as a building block for novel MOFs with tailored pore sizes and functionalities for specific applications.

Moreover, the incorporation of this compound into polymer matrices could lead to the development of advanced composite materials. For example, its integration into thermally stable polymers could enhance their mechanical properties and introduce new functionalities such as flame retardancy or conductivity.

Advanced Mechanistic Elucidation in Complex Systems

A deeper understanding of the mechanistic pathways through which this compound and its derivatives interact with biological systems or participate in chemical reactions is crucial for their rational design and application. Advanced spectroscopic and computational techniques will play a pivotal role in these investigations.

For instance, in the context of its potential biological activity, studies on related bisbenzimidazole derivatives have employed UV absorption, fluorescence, and circular dichroism spectroscopy to probe their interactions with DNA. nih.gov These studies have revealed that such molecules can bind to the minor groove of DNA, leading to cell cycle arrest and anticancer effects. nih.gov Similar mechanistic studies on this compound would be invaluable in elucidating its mode of action and identifying potential therapeutic targets.

In the realm of catalysis, mechanistic studies on related compounds have provided insights into the role of the ligand in stabilizing metal centers and facilitating chemical transformations. For example, mechanistic studies on the formation of bis(1H-indazol-1-yl)methane have suggested the role of DMSO as both a methylene source and an oxidant in the presence of metal catalysts. mdpi.com Future research should focus on detailed kinetic and in-situ spectroscopic studies to unravel the reaction mechanisms involving this compound-based catalysts.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods such as microwave irradiation.

Several eco-friendly protocols for the synthesis of benzimidazole derivatives have been reported. For instance, one-pot reactions condensing o-phenylenediamine (B120857) with aldehydes in the presence of ammonium (B1175870) chloride as a catalyst at elevated temperatures have been shown to be a green and economically viable method. niscpr.res.in Another approach involves the use of solvent-less, catalyst-free conditions and microwave energy for the synthesis of novel hybrid 2-(3,3'-diindolylmethylphenyl)-1H-benzimidazole regioisomers, resulting in good to excellent yields in short reaction times. researchgate.net

The development of such green synthetic methods for this compound would not only reduce the environmental impact of its production but also make it more accessible for large-scale applications.

Green Chemistry Approach Advantages Example from Related Compounds
One-pot synthesisReduced waste, simplified procedureCondensation of o-phenylenediamine and aldehydes with NH4Cl catalyst niscpr.res.in
Solvent-free, catalyst-free, microwave-assisted synthesisShorter reaction times, energy efficiency, reduced solvent useSynthesis of hybrid benzimidazole-diindolylmethane compounds researchgate.net

Potential in Advanced Separation Technologies

The ability of this compound to selectively bind to metal ions makes it a promising candidate for applications in advanced separation technologies. The development of separation media functionalized with this compound could enable the selective extraction and recovery of valuable or toxic metal ions from aqueous solutions.

For example, the ligand could be immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin, to create a sorbent for solid-phase extraction. The specificity of the interaction between the ligand and the target metal ion would be determined by factors such as the pH of the solution and the presence of competing ions. Future research could focus on optimizing the binding conditions and evaluating the performance of these materials for the separation of specific metal ions from complex matrices.

Furthermore, the incorporation of this compound into liquid membrane systems could provide a means for the continuous and selective transport of metal ions. The development of such advanced separation technologies would have significant implications for environmental remediation, hydrometallurgy, and analytical chemistry.

Q & A

Q. What are the standard synthetic methodologies for Bis(1H-benzo[d]imidazol-2-ylthio)methane?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing benzimidazole derivatives are reacted with methane derivatives bearing leaving groups (e.g., halides) under basic conditions. Solvents like methanol or ethanol are commonly used, with catalysts such as sodium hydride or triethylamine to deprotonate thiol groups. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm the presence of thioether (C–S–C) and benzimidazole (N–H stretching) functional groups .
  • NMR (¹H/¹³C) : For structural elucidation, particularly to verify the methylene bridge (CH₂) and aromatic protons .
  • LCMS/HRMS : To validate molecular weight and purity .
  • X-ray crystallography : For absolute structural confirmation, as demonstrated for analogous benzimidazole-thioether compounds .

Q. How is the bioactivity of this compound evaluated in antimicrobial studies?

Standard protocols include:

  • Agar diffusion/broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Enzyme inhibition assays : For targeting specific microbial proteins (e.g., cytochrome P450 in fungi) .
  • Docking studies : Computational modeling to predict binding affinities with target enzymes, complemented by experimental validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols .
  • Catalyst screening : Transition metals (e.g., Cu(I)) can accelerate thioether formation .
  • Temperature control : Gradual heating (e.g., reflux at 80°C) minimizes side reactions like oxidation of thiol groups .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • DFT calculations : Compare computed IR/NMR spectra with experimental data to identify conformational mismatches .
  • Isotopic labeling : Use deuterated analogs to clarify ambiguous proton environments in NMR .
  • Multi-technique cross-validation : Combine X-ray crystallography with solid-state NMR for structural consistency .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Competitive alkylation : Thiolate ions may attack alternative electrophilic sites (e.g., benzimidazole N-atoms), forming regioisomers. This is mitigated by steric hindrance via bulky substituents .
  • Oxidation pathways : Thioethers can oxidize to sulfoxides under aerobic conditions; inert atmospheres (N₂/Ar) are recommended .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

  • QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with antimicrobial activity using PubChem datasets .
  • MD simulations : Study stability in biological membranes to prioritize derivatives for in vivo testing .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Purification bottlenecks : Flash chromatography becomes impractical; switch to recrystallization or fractional distillation .
  • Exothermicity management : Use controlled addition of reagents and cooling systems to prevent runaway reactions .

Q. How are advanced derivatives designed to enhance therapeutic potential?

  • Hybrid pharmacophores : Incorporate triazole or thiazole moieties via click chemistry to improve target selectivity .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl acetate) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.